Odor Threshold Comparison: 2-Methoxy-3-(4-methylpentyl)pyrazine (Hexyl) vs. Propyl, Isopropyl, and Ethyl Analogs in Water
In a direct head-to-head comparison synthesizing and evaluating four 2-methoxy-3-alkylpyrazines under identical experimental conditions, the hexyl-substituted compound (2-methoxy-3-(4-methylpentyl)pyrazine) exhibited an odor detection threshold of 1 part per 10¹² (1 ppt) in water [1]. This threshold value was 6-fold lower (more potent) than the propyl analog (6 ppt), 2-fold lower than the isopropyl analog (2 ppt), and 425-fold lower than the ethyl analog (425 ppt) [2]. The hexyl analog also demonstrated odor character described as 'very similar' to the known bell pepper reference compound 2-methoxy-3-isobutylpyrazine, whereas the ethyl analog was described as 'not similar' [3].
| Evidence Dimension | Odor detection threshold in water (odor potency) |
|---|---|
| Target Compound Data | 1 ppt (1 part per 10¹²) |
| Comparator Or Baseline | Propyl analog: 6 ppt; Isopropyl analog: 2 ppt; Ethyl analog: 425 ppt |
| Quantified Difference | Hexyl is 6× more potent than propyl; 2× more potent than isopropyl; 425× more potent than ethyl |
| Conditions | Odor threshold determination in water; sensory panel evaluation |
Why This Matters
The 6-fold potency difference relative to the propyl analog directly impacts analytical method sensitivity requirements and sensory formulation dosing; substitution with a less potent analog would require higher concentrations, altering matrix effects and cost-efficiency.
- [1] Seifert, R. M., Buttery, R. G., Guadagni, D. G., Black, D. R., & Harris, J. G. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246-249. View Source
- [2] Harris, J. G. (1970). Olfactory thresholds and synthesis of 2-methoxy-3-alkylpyrazines. Scite.ai Author Profile Summary. View Source
- [3] Seifert, R. M., Buttery, R. G., Guadagni, D. G., Black, D. R., & Harris, J. G. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246-249. (Abstract, pp. 246-247) View Source
